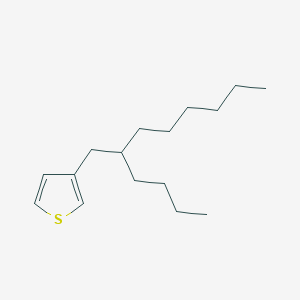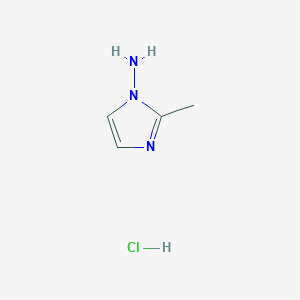
3-(2-Butyloctyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Butyloctyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The molecular formula of this compound is C16H28S, and it has a molecular weight of 252.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Butyloctyl)thiophene typically involves the use of organometallic polycondensation strategies. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation, which involves the coupling of thiophene monomers with organometallic reagents under controlled conditions . Another approach is the palladium-catalyzed Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds between thiophene derivatives and boronic acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of nickel and palladium-based catalytic systems is prevalent due to their efficiency in promoting the desired reactions . Additionally, direct arylation polymerization (DArP) has emerged as a cost-effective and environmentally friendly method for producing thiophene-based compounds .
化学反应分析
Types of Reactions: 3-(2-Butyloctyl)thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically target the sulfur atom, converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine are often employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated thiophenes and other functionalized derivatives.
科学研究应用
3-(2-Butyloctyl)thiophene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-(2-Butyloctyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects . Additionally, the conjugated structure of the thiophene ring system contributes to its electronic properties, making it an effective component in electronic devices .
相似化合物的比较
Thiophene: The parent compound of the thiophene family, characterized by a simple five-membered ring with one sulfur atom.
3-Hexylthiophene: A thiophene derivative with a hexyl group attached to the third carbon atom.
3-Decylthiophene: Similar to 3-Hexylthiophene but with a decyl group instead of a hexyl group.
Uniqueness of 3-(2-Butyloctyl)thiophene: this compound stands out due to its unique butyloctyl side chain, which imparts distinct physical and chemical properties. This side chain enhances the compound’s solubility and processability, making it more suitable for applications in organic electronics and materials science .
属性
IUPAC Name |
3-(2-butyloctyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNQYMWOKHZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


